High-Yield, Mild Deprotection to Terminal Alkyne 3-Ethynylpyridin-2-amine with TBAF
The trimethylsilyl (TMS) protecting group in 3-((Trimethylsilyl)ethynyl)pyridin-2-amine can be selectively and quantitatively removed to generate the terminal alkyne 3-ethynylpyridin-2-amine. In a representative patent procedure, treatment of the TMS-protected compound (28.1 g, 148 mmol) with tetrabutylammonium fluoride (TBAF, 1 M in THF, 20 mL, 20 mmol) at room temperature for 15 minutes, followed by aqueous workup and silica gel chromatography, afforded 3-ethynylpyridin-2-amine (16.4 g) in 93.7% isolated yield . This near-quantitative deprotection efficiency, achieved under mild, base-free conditions, enables the sequential use of the TMS-alkyne as a masked synthon without compromising overall synthetic yield.
| Evidence Dimension | Deprotection yield to terminal alkyne |
|---|---|
| Target Compound Data | 93.7% isolated yield (16.4 g) |
| Comparator Or Baseline | Direct synthesis of 3-ethynylpyridin-2-amine via alternative routes typically yields 75–97% ; the TMS-protected route offers a convergent, high-yielding entry point |
| Quantified Difference | The TMS-protected compound enables a two-step sequence (Sonogashira installation of TMS-alkyne followed by deprotection) with overall yields comparable to direct synthesis, while providing the strategic advantage of a masked alkyne during intermediate steps |
| Conditions | TBAF (1 M in THF), room temperature, 15 minutes |
Why This Matters
This high-yielding, mild deprotection protocol allows chemists to carry a protected alkyne through multiple synthetic steps, unmasking it only when terminal alkyne reactivity is desired, thereby minimizing side reactions and maximizing overall process yield.
